![molecular formula C17H19N3O2 B5803749 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Anilinocarbonyl)amino]-N-isopropylbenzamide, also known as ANCCA, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that has been shown to selectively target the anaphase-promoting complex/cyclosome (APC/C) pathway, which is involved in the regulation of cell division.
作用機序
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide selectively inhibits the APC/C pathway by binding to the APC/C activator protein, Cdc20. This binding prevents the interaction of Cdc20 with the APC/C, leading to the inhibition of APC/C activity. This, in turn, leads to the accumulation of cyclin B1, which induces mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells. It has been found to be particularly effective against breast cancer cells, where it has been shown to induce cell death through the activation of caspase-3 and caspase-9. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has also been found to be effective against lung cancer cells, where it induces apoptosis through the activation of the JNK pathway.
実験室実験の利点と制限
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has not yet been tested in vivo, so its efficacy and safety in animal models are still unknown.
将来の方向性
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has the potential to be a promising candidate for cancer therapy. Future research should focus on testing 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in animal models to determine its efficacy and safety. Additionally, further studies should be conducted to investigate the potential use of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in combination with other cancer therapies, as well as its potential applications in other diseases. Finally, the development of more soluble analogs of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide could overcome its limitations for lab experiments and increase its potential for clinical use.
合成法
The synthesis of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with aniline to form 2-chlorobenzamide, which is further reacted with isopropylamine to form N-isopropyl-2-chlorobenzamide. Finally, the reaction of N-isopropyl-2-chlorobenzamide with cyanic acid leads to the formation of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide.
科学的研究の応用
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the APC/C pathway, which is involved in the regulation of cell division. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been found to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-(phenylcarbamoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)18-16(21)14-10-6-7-11-15(14)20-17(22)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUZHEJRILCZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylcarbamoyl)amino]-N-(propan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



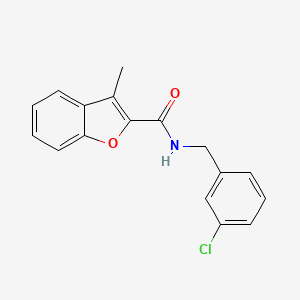
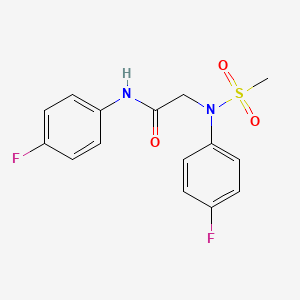
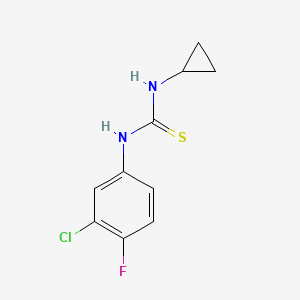
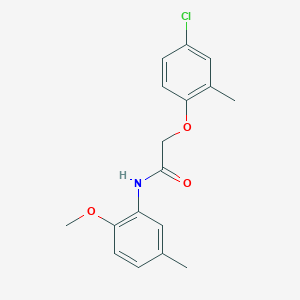
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
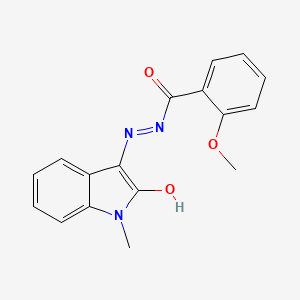
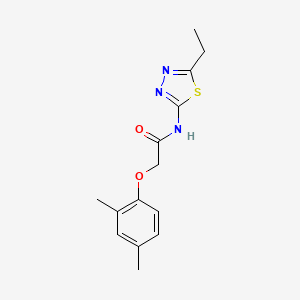
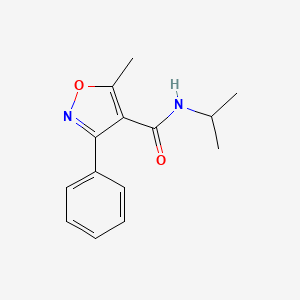
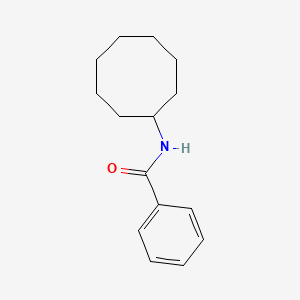
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)